molecular formula C12H8N2O B13882052 3-Oxo-3-quinolin-7-ylpropanenitrile

3-Oxo-3-quinolin-7-ylpropanenitrile

Cat. No.: B13882052
M. Wt: 196.20 g/mol
InChI Key: PPJWBLISEDYCPW-UHFFFAOYSA-N
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Description

3-Oxo-3-quinolin-7-ylpropanenitrile is an organic compound that features a quinoline ring attached to a propanenitrile group with a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-quinolin-7-ylpropanenitrile typically involves the reaction of quinoline derivatives with appropriate nitrile and ketone precursors. One common method involves the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of sodium methoxide as a base in methanol at room temperature . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-quinolin-7-ylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxo-3-quinolin-7-ylpropanenitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Oxo-3-quinolin-7-ylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to specific proteins, affecting their function. The nitrile and ketone groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanenitrile: Similar in structure but with a phenyl group instead of a quinoline ring.

    3-Oxo-3-(2-thienyl)propanenitrile: Contains a thiophene ring instead of a quinoline ring.

    3-Oxo-3-(4-methoxyphenyl)propanenitrile: Features a methoxy-substituted phenyl group.

Uniqueness

3-Oxo-3-quinolin-7-ylpropanenitrile is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of heterocyclic compounds and in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

3-oxo-3-quinolin-7-ylpropanenitrile

InChI

InChI=1S/C12H8N2O/c13-6-5-12(15)10-4-3-9-2-1-7-14-11(9)8-10/h1-4,7-8H,5H2

InChI Key

PPJWBLISEDYCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)CC#N)N=C1

Origin of Product

United States

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